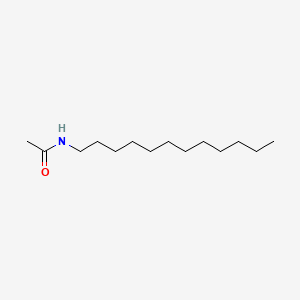

N-DODECYL-ACETAMIDE

Description

N-Dodecyl-acetamide, a member of the fatty acid amide family, is an organic compound characterized by a 12-carbon alkyl chain (dodecyl group) attached to an acetamide (B32628) group. ontosight.aiontosight.ai Its molecular structure, featuring a long, non-polar hydrocarbon tail and a polar amide head, imparts amphiphilic properties, allowing it to interact at the interface of polar and non-polar environments. ontosight.aiontosight.ai This fundamental characteristic makes it a subject of significant interest in various domains of chemical science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3886-80-4 |

|---|---|

Molecular Formula |

C14H29NO |

Molecular Weight |

227.39 g/mol |

IUPAC Name |

N-dodecylacetamide |

InChI |

InChI=1S/C14H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-15-14(2)16/h3-13H2,1-2H3,(H,15,16) |

InChI Key |

MDYPFOFSXHBHFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCNC(=O)C |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C |

Other CAS No. |

3886-80-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Dodecyl Acetamide

Established Synthetic Pathways for N-DODECYL-ACETAMIDE

The preparation of this compound can be achieved through several well-established synthetic routes. The most direct method involves the acylation of dodecylamine (B51217). This is typically accomplished by reacting dodecylamine with either acetyl chloride or acetic anhydride (B1165640). Current time information in Bangalore, IN. The reaction with acetyl chloride is vigorous and often performed in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, the reaction with acetic anhydride provides a cleaner reaction, yielding acetic acid as the only byproduct, which can be removed by washing.

Another notable synthetic pathway involves a multi-step process starting from protected amino acids. For instance, a common route begins with the reaction of glycine (B1666218) with phthalic anhydride to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid. google.comresearchgate.net This intermediate is then converted to its corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂). google.com The subsequent reaction of 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride with dodecylamine in a solvent such as dimethylformamide (DMF) yields N-dodecyl-2-(1,3-dioxoisoindolin-2-yl)acetamide. google.com The final step is the deprotection of the phthaloyl group using hydrazine (B178648) (NH₂NH₂) in a solvent like ethanol (B145695) to liberate the free amine, yielding 2-amino-N-dodecylacetamide, a derivative of the target compound. google.comchemeurope.com This method is particularly useful for producing this compound derivatives with additional functional groups on the acetyl moiety.

A straightforward, solvent-free approach involves heating a mixture of a carboxylic acid, such as 3,4-dimethoxybenzoic acid, with dodecylamine at elevated temperatures (160-180 °C) to form the corresponding amide. ukim.mk This direct thermal amidation relies on the removal of water to drive the reaction to completion.

Design and Preparation of this compound Derivatives

The versatile structure of this compound allows for a wide range of chemical modifications to tailor its properties for specific applications. These modifications can be broadly categorized into changes in the alkyl chain, derivatization of the amide functional group, and the incorporation of heterocyclic rings.

Alkyl Chain Modifications

Modifications to the dodecyl chain can alter the hydrophobic character of the molecule. While direct modification of the saturated dodecyl chain is challenging, derivatives with different alkyl chain lengths can be synthesized by starting with the corresponding long-chain amine. For example, N-hexyl, N-octyl, and N-decyl amides can be prepared using the same synthetic methodologies as for this compound, simply by substituting dodecylamine with hexylamine, octylamine, or decylamine, respectively. sapub.orgnih.gov

Furthermore, branched alkyl chains can be introduced. For instance, the amidation of 2-n-octyl-1-dodecylamine has been reported, showcasing the adaptability of these synthetic routes to more complex alkyl structures. researchgate.net

Amide Functional Group Derivatization

The amide functional group itself can be a site for derivatization. N-alkylation of the amide nitrogen in this compound can be achieved, though it is generally more challenging than the initial N-acylation of the primary amine. The nitrogen in amides is less nucleophilic than in amines due to the resonance delocalization of the lone pair with the adjacent carbonyl group. etsu.edu However, under specific conditions using strong bases and alkylating agents, N-alkylation is possible.

A more common approach to obtaining N,N-disubstituted amides is to start with a secondary amine. For example, the reaction of di-n-butylamine with an activated carboxylic acid or alcohol can yield the corresponding N,N-dibutyl amide. ionike.com Similarly, starting with N-methyldodecylamine would yield N-methyl-N-dodecyl-acetamide.

Heterocyclic Ring Incorporations into this compound Structures

The incorporation of heterocyclic rings into the this compound structure can impart a wide range of new chemical and biological properties. This is typically achieved by using a heterocyclic moiety as either the amine or the acylating agent.

For example, benzimidazole-containing acetamide (B32628) derivatives have been synthesized. In one study, 2-(dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide was prepared through a multi-step synthesis starting from 2-aminobenzimidazole. mdpi.com This involved protection of the benzimidazole (B57391) amine, followed by chloroacetylation and subsequent nucleophilic substitution with dodecylamine.

Thiazole derivatives have also been prepared. For instance, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide derivatives with various substituents have been synthesized, demonstrating the possibility of linking the acetamide group to a heterocyclic core. nih.gov Similarly, the synthesis of 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide highlights the use of long-chain substituted heterocyclic amines to create complex amide structures. researchgate.net

Quinoline derivatives have also been reported, such as dodecyl 2-(dodecyloxy)quinoline-4-carboxylate, which, while not a direct acetamide, illustrates the combination of long alkyl chains with heterocyclic systems.

Reaction Mechanisms and Pathways in this compound Formation and Transformation

The formation of this compound primarily proceeds through a nucleophilic acyl substitution mechanism. When an acylating agent like acetyl chloride or acetic anhydride is used, the nucleophilic nitrogen atom of dodecylamine attacks the electrophilic carbonyl carbon of the acylating agent.

In the case of acetyl chloride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A subsequent deprotonation of the resulting ammonium (B1175870) ion, often by another molecule of the amine or an added base, yields the final amide product. mnstate.edu

When acetic anhydride is the acylating agent, the mechanism is similar. The amine attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, with an acetate (B1210297) ion acting as the leaving group. A final proton transfer results in the formation of the amide and acetic acid. luxembourg-bio.com

The hydrolysis of amides, the reverse reaction, can occur under acidic or basic conditions. In acidic hydrolysis, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, the amine is eliminated as a leaving group (in the form of an ammonium ion), yielding a carboxylic acid. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the amide anion as the leaving group, which subsequently deprotonates the newly formed carboxylic acid. etsu.edulibretexts.org

The deprotection of N-alkylated phthalimide (B116566) derivatives using hydrazine, a key step in one of the synthetic pathways for amino-N-dodecyl-acetamide, also follows a nucleophilic substitution mechanism. The hydrazine attacks one of the carbonyl carbons of the phthalimide ring, leading to ring opening. A subsequent intramolecular cyclization and elimination releases the primary amine. chemeurope.comlibretexts.orgmasterorganicchemistry.com

Catalytic Systems in this compound Synthesis

Various catalytic systems have been developed to improve the efficiency, selectivity, and environmental friendliness of amide synthesis, including the synthesis of this compound and its derivatives.

Lewis acids such as zinc chloride (ZnCl₂) have been shown to catalyze the acylation of sulfonamides, a related class of compounds, suggesting their potential applicability in the synthesis of this compound, especially for less reactive substrates. mdpi.com Calcium chloride (CaCl₂) has also been reported as an efficient and cost-effective catalyst for the synthesis of acetamides from amines and acetic anhydride under solvent-free conditions. rsc.org

Brønsted acids are also effective catalysts. Boronic acids, for example, can catalyze the dehydrative amidation of carboxylic acids and amines by forming reactive intermediates. rsc.org

Heterogeneous catalysts offer advantages in terms of reusability and ease of separation. Natural montmorillonite (B579905) and metal ion-exchanged clay catalysts have been successfully used for the single-step synthesis of amides from amines and carboxylic acids. etsu.edu Gold nanoparticles supported on hydrotalcite have been shown to catalyze the amidation of alcohols with amines, although for the reaction of benzyl (B1604629) alcohol with dodecylamine, the formation of imines was the major pathway. ionike.com

Transition metal complexes have also been explored. Ruthenium complexes, for instance, can catalyze the N-alkylation of amides with alcohols, providing a route to N-substituted amides. organic-chemistry.org Copper-based catalytic systems are effective for Goldberg amidation reactions, coupling aryl halides with amides. organic-chemistry.org More recently, manganese pincer complexes have been developed for the deoxygenative hydrogenation of amides to amines. acs.org

The following table provides a summary of various synthetic methods and catalytic systems for the preparation of this compound and related amides.

| Reactants | Catalyst/Reagent | Product | Conditions | Yield | Reference |

| Dodecylamine, Acetic Anhydride | None | This compound | Not specified | Not specified | Current time information in Bangalore, IN. |

| Dodecylamine, Acetyl Chloride | Base | This compound | Not specified | Not specified | Current time information in Bangalore, IN. |

| Glycine, Phthalic Anhydride | Heat | 2-(1,3-dioxoisoindolin-2-yl)acetic acid | 150-155 °C, 30 min | Not specified | researchgate.net |

| 2-(1,3-dioxoisoindolin-2-yl)acetic acid, Thionyl Chloride | None | 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride | Not specified | Not specified | google.com |

| 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride, Dodecylamine | Triethylamine, DMF | N-dodecyl-2-(1,3-dioxoisoindolin-2-yl)acetamide | Ice bath, 5 hours | Not specified | google.com |

| N-dodecyl-2-(1,3-dioxoisoindolin-2-yl)acetamide, Hydrazine | Ethanol | 2-amino-N-dodecylacetamide | 50 °C, 3 hours | 50% | google.com |

| 3,4-dimethoxybenzoic acid, Dodecylamine | None (thermal) | N-Dodecyl-3,4-dimethoxybenzamide | 160-180 °C, 20 min | Not specified | ukim.mk |

| Dodecylamine, Acetic Acid | Fe³⁺-montmorillonite | N-dodecyl acetamide | 130-160 °C, 3.5 hours | 98% | etsu.edu |

| Benzyl alcohol, Dodecylamine | Au/Hydrotalcite | N-Benzyldodecylamine (major), N-benzyl-N-dodecylacetamide (minor) | Toluene, 130 °C, 24 hours | Minor | ionike.com |

Advanced Structural Characterization and Spectroscopic Analysis of N Dodecyl Acetamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-DODECYL-ACETAMIDE and Analogues

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H-NMR and ¹³C-NMR Applications for Structural Elucidation

One-dimensional ¹H-NMR and ¹³C-NMR are fundamental techniques for confirming the structure of this compound. clockss.org In the ¹H-NMR spectrum of this compound, distinct signals corresponding to different proton environments are observed. The protons of the long dodecyl chain typically appear as a large multiplet in the upfield region, while the protons closer to the amide group are shifted downfield. For instance, the methyl protons of the acetyl group appear as a sharp singlet, and the methylene (B1212753) protons adjacent to the nitrogen atom of the amide group present as a quartet. clockss.org

The ¹³C-NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule. clockss.org The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum. The carbon atoms of the dodecyl chain produce a series of signals in the aliphatic region, with their chemical shifts dependent on their position relative to the amide functional group. clockss.org

Table 1: ¹H-NMR and ¹³C-NMR Spectral Data for this compound clockss.org

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Assignment |

| ¹H-NMR | 5.40 | br s, NH |

| 3.24 | q, J = 6.7 Hz, -NH-CH₂ - | |

| 1.98 | s, -CO-CH₃ | |

| 1.50 | quint, J = 7.2 Hz, -NH-CH₂-CH₂ - | |

| 1.33-1.24 | m, -(CH₂ )₉- | |

| 0.89 | t, J = 6.9 Hz, -CH₃ | |

| ¹³C-NMR | 169.9 | C =O |

| 39.7 | -NH-CH₂ - | |

| 31.9 | -NH-CH₂-CH₂ - | |

| 29.62 | -(CH₂ )- | |

| 29.57 | -(CH₂ )- | |

| 29.53 | -(CH₂ )- | |

| 29.33 | -(CH₂ )- | |

| 29.29 | -(CH₂ )- | |

| 26.9 | -(CH₂ )- | |

| 23.4 | -CO-CH₃ | |

| 22.7 | -(CH₂ )- | |

| 14.1 | -CH₃ |

Data obtained in CDCl₃. clockss.org

Two-Dimensional NMR Techniques for Complex this compound Derivatives

For more complex analogues of this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. rockefeller.eduacs.orgwikipedia.org Techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between atoms within the molecule. wikipedia.orgipb.pt

COSY and TOCSY: These experiments reveal proton-proton coupling networks. wikipedia.org In the context of this compound derivatives, these techniques can trace the connectivity along the entire alkyl chain and within any substituted moieties. rockefeller.edu

HSQC: This experiment correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. wikipedia.orgipb.pt

HMBC: This technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for linking different functional groups and fragments of the molecule. ipb.pt For instance, an HMBC experiment can show a correlation between the NH proton and the carbonyl carbon, confirming the amide linkage. rockefeller.edu

The analysis of long-chain N-acyl amino acids, which are analogues of this compound, has demonstrated the power of 2D NMR in identifying the amino acid residue and the structure of the fatty acid chain. rockefeller.edu

Mass Spectrometry (MS) in this compound Research

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) for Molecular Formula Confirmation

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of this compound and its derivatives. epfl.chbeilstein-journals.org The high resolving power of this technique enables the differentiation between compounds with very similar nominal masses. The detection of the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺ with a mass accuracy typically within a few parts per million (ppm) serves as definitive confirmation of the elemental composition. epfl.chscielo.br

Fragmentation Pathway Analysis of this compound and Derivatives

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of this compound. The fragmentation patterns observed provide valuable structural information. For amides, common fragmentation pathways include α-cleavage and McLafferty rearrangement. jove.com

A characteristic fragmentation of amides is the cleavage of the N-CO bond, which can lead to the formation of an acylium ion. rsc.org In the case of this compound, this would result in a fragment corresponding to the acetyl group and another corresponding to the dodecylamine (B51217) portion. The long alkyl chain itself can undergo fragmentation, typically resulting in a series of losses of 14 Da (CH₂ units). whitman.edu The study of fragmentation patterns is crucial for the structural elucidation of unknown N-alkylamides isolated from natural sources or synthesized in the laboratory. scielo.brresearchgate.net

X-ray Crystallography for Solid-State Structural Determination of this compound Compounds

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For long-chain compounds like this compound, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Dielectric Relaxation Spectroscopy for Molecular Dynamics in this compound Containing Mixtures

A comprehensive search of scientific literature and research databases did not yield specific studies employing dielectric relaxation spectroscopy for the analysis of molecular dynamics in mixtures containing this compound. This analytical technique, while powerful for investigating molecular interactions and dynamics in various liquid systems, does not appear to have been applied to this particular compound in published research to date.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. For this compound, this analysis primarily focuses on the vibrations of the amide group (-CONH-) and the long alkyl chain, which provide insights into functional group identity, hydrogen bonding, and conformational arrangements.

While detailed spectroscopic studies focused exclusively on pure this compound are limited, research on closely related derivatives provides significant insight into its vibrational characteristics. The key spectral regions for amides include the N-H stretching, the Amide I band (primarily C=O stretching), and the Amide II band (a mix of N-H in-plane bending and C-N stretching).

Research Findings from Infrared (IR) Spectroscopy:

Studies on this compound derivatives are particularly informative. An analysis of 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide identified characteristic IR absorption bands that are directly relevant to the this compound structure. dergipark.org.tr The presence and position of these bands confirm the principal functional groups.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

| Amide N-H | Stretching | 3266 | dergipark.org.tr |

| Amide C=O | Stretching (Amide I) | 1638 | dergipark.org.tr |

This interactive table summarizes key IR absorption bands for a derivative of this compound.

Further research on more complex molecules incorporating the this compound moiety reveals how its vibrational modes are influenced by the molecular environment, providing a basis for conformational studies. In an investigation of a molecule containing three this compound groups attached to a central benzene (B151609) ring, solution-phase IR spectroscopy demonstrated distinct changes related to intermolecular interactions. rsc.org

The study highlighted that in non-polar alkane solvents, the N-H stretching vibration shifts to lower wavenumbers. This shift is a classic indicator of the formation of intermolecular hydrogen bonds, which is a critical factor in the self-assembly and conformational ordering of these molecules. Conversely, in a solvent like chloroform (B151607) that disrupts these interactions, the N-H vibration appears at a higher wavenumber, indicative of a molecularly dissolved state. rsc.org

The Amide I and Amide II bands show similar solvent-dependent behavior, further confirming their utility in monitoring conformational changes and aggregation states. rsc.org

| Vibrational Band | Condition | Energy / Wavenumber | Interpretation | Source |

| N-H Stretch | Non-polar solvent (e.g., MCH) | Lower Wavenumber | Intermolecular H-bonding (Self-assembly) | rsc.org |

| N-H Stretch | H-bond disrupting solvent (e.g., CHCl₃) | Higher Wavenumber | Molecularly dissolved | rsc.org |

| Amide I | Non-polar solvent (e.g., MCH) | Lower Wavenumber | Intermolecular H-bonding (Self-assembly) | rsc.org |

| Amide II | Non-polar solvent (e.g., MCH) | Higher Wavenumber | Intermolecular H-bonding (Self-assembly) | rsc.org |

This interactive table outlines the solvent-dependent shifts in key IR bands, indicating conformational changes.

No specific studies utilizing Raman spectroscopy for the functional group or conformational analysis of this compound were identified in the searched literature. Therefore, the current understanding of its vibrational properties is predominantly derived from FT-IR analysis of its derivatives.

Computational Chemistry and Theoretical Modeling of N Dodecyl Acetamide Systems

Density Functional Theory (DFT) Applications in N-DODECYL-ACETAMIDE Research

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uni-duesseldorf.demdpi.com It has been widely applied to study various aspects of this compound and related compounds. semanticscholar.orgnih.govtandfonline.com

Electronic Structure and Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO))

The electronic structure of a molecule is fundamental to understanding its reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

Theoretical studies on similar amide-containing molecules have also utilized HOMO-LUMO analysis to predict their chemical behavior. nih.govnih.gov For instance, the analysis of N-(4-hydroxyl phenyl) acetamide (B32628) involved calculating the HOMO-LUMO energy gap to understand its electronic properties. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide (DSDD) | -8.599 | -0.544 | 8.055 | semanticscholar.org |

Chemical Reactivity Indices and Local Reactivity Analysis (e.g., Global Electrophilicity Index, Chemical Hardness, Electronegativity, Fukui Indices)

Chemical reactivity indices derived from DFT calculations provide a quantitative measure of a molecule's reactivity. physchemres.org These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). semanticscholar.org Electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. physchemres.org The global electrophilicity index measures the ability of a molecule to accept electrons. semanticscholar.org

For 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide (DSDD), these global reactivity descriptors have been calculated to assess its potential as a corrosion inhibitor. semanticscholar.org

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity Index (ω) (eV) | Reference |

| 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide (DSDD) | 4.572 | 4.028 | 2.596 | semanticscholar.org |

Local reactivity is analyzed using Fukui functions (f(r)), which identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. schrodinger.comscm.com The site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely to be attacked by a nucleophile, while the site with the highest value for electrophilic attack (f-) is the most susceptible to attack by an electrophile. schrodinger.com For DSDD, the Fukui indices revealed that the greatest value for nucleophilic attack was located on the C6 atom, while the highest values for electrophilic attack were found on the C3 and C4 atoms. semanticscholar.org

Adsorption Energy Calculations in this compound Interactions

Adsorption energy calculations are crucial for understanding the interaction between a molecule and a surface, a key aspect in applications like corrosion inhibition and material science. acs.org The adsorption energy (E_ads) quantifies the strength of the interaction. A more negative adsorption energy indicates a stronger and more favorable adsorption process. acs.org

Molecular Dynamics (MD) Simulations for this compound Conformational Dynamics and Intermolecular Interactions

MD simulations can reveal how the flexible dodecyl chain of this compound behaves in different environments, such as in solution or at an interface. researchgate.net For instance, simulations of n-dodecyl phosphate (B84403) aggregates have provided detailed descriptions of the properties of bilayers and micelles, including the diffusion of amphiphiles and hydrogen bonding. nih.gov These types of simulations are valuable for understanding the self-assembly and aggregation properties of long-chain amides like this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies in this compound Derivative Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a particular property. researchgate.net These models are widely used in drug discovery and materials science to predict the activity of new compounds based on their molecular descriptors.

In the context of this compound derivatives, QSAR studies have been employed to develop models that predict their performance as corrosion inhibitors. semanticscholar.org For a series of 2,3-dihydroxypropyl-sulfanyl derivatives, including the this compound derivative DSDD, a QSAR model was developed using multiple linear regression. semanticscholar.org The model successfully correlated calculated molecular descriptors with the observed inhibition efficiency, with the LUMO energy being a predominant parameter. semanticscholar.org

Molecular Docking Investigations of this compound Derivatives with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pharmpharm.ru It is extensively used in drug design to understand how a small molecule (ligand) interacts with a macromolecular target, such as a protein or enzyme.

Ab Initio Molecular Dynamics (AIMD) for Reaction Mechanism Elucidation

Ab Initio Molecular Dynamics (AIMD) stands as a powerful computational method for exploring the intricate details of chemical reactions at an atomic level. acs.orgnih.gov Unlike classical molecular dynamics (MD) which relies on predefined force fields, AIMD calculates the interatomic forces "from first principles" using quantum mechanical electronic structure calculations at each step of the simulation. acs.orgmdpi.com This quantum mechanical treatment is essential for accurately modeling processes that involve the formation and breaking of chemical bonds, charge transfer, and electronic polarization, which are central to chemical reactivity but cannot be adequately described by classical force fields. nih.gov Consequently, AIMD is uniquely suited for elucidating complex reaction mechanisms, identifying transient intermediates, and characterizing transition states. rsc.org

While specific AIMD studies focused exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodology's application can be thoroughly understood by examining its use in studies of analogous, structurally simpler amides such as acetamide and N-methylacetamide. researchgate.netacs.org These model systems provide a robust framework for predicting the reaction pathways of this compound, particularly for fundamental reactions like hydrolysis. Amide hydrolysis is a critical process in biochemistry and industrial chemistry, and its mechanism involves a series of bond-breaking and bond-forming steps that necessitate a quantum mechanical approach for accurate simulation. researchgate.netnih.govmasterorganicchemistry.com

An AIMD simulation to elucidate the hydrolysis mechanism of this compound would typically proceed by modeling the molecule in an explicit aqueous environment. The simulation would track the dynamic evolution of the atoms over time, allowing for the direct observation of the reaction pathway. Based on established mechanisms for simpler amides, the acid-catalyzed hydrolysis of this compound is expected to follow a multi-step process. researchgate.netmasterorganicchemistry.com

The initial and crucial step in the acid-catalyzed mechanism is the protonation of the amide's carbonyl oxygen atom. researchgate.net This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent rate-determining step involves the attack of a water molecule from the solvent on this activated carbonyl carbon. researchgate.net This leads to the formation of a metastable tetrahedral intermediate, a key species in the hydrolysis pathway. acs.orgresearchgate.net

The AIMD simulation would further reveal the complex proton transfer events (proton shuttling) involving the surrounding water molecules, which act not just as a solvent but also as catalysts and reactants. researchgate.netnih.gov Following the formation of the tetrahedral intermediate, the nitrogen atom of the amide group is protonated. researchgate.net This protonation is essential as it transforms the poor leaving group (-NHR) into a much better leaving group (-NH2R+). The final stage of the reaction is the scission of the carbon-nitrogen (C-N) amide bond, which results in the formation of the final products: acetic acid and dodecylamine (B51217). researchgate.net

By analyzing the trajectories and energy profiles generated from the AIMD simulation, researchers can calculate activation energy barriers for each step, determine the lifetimes of intermediates, and identify the precise nature of the transition states.

The following table outlines the key stages and parameters that would be investigated in a hypothetical AIMD study of the acid-catalyzed hydrolysis of this compound, based on findings from analogous systems.

| Reaction Stage | Key Interacting Atoms | Expected Observation from AIMD |

| 1. Initial Protonation | Carbonyl Oxygen (C=O ), Hydronium ion (H ₃O⁺) | Transfer of a proton from the solvent (hydronium) to the carbonyl oxygen, increasing the C=O bond length and the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | Carbonyl Carbon (C =O), Water Oxygen (O H₂) | A solvent water molecule attacks the carbonyl carbon. The simulation would show the formation of a new C-O bond. This is typically the rate-limiting step. researchgate.net |

| 3. Tetrahedral Intermediate | Central Carbon (sp³ hybridized) | Formation of a metastable intermediate where the central carbon is bonded to the original carbonyl oxygen (now a hydroxyl group), the incoming water molecule, the methyl group, and the nitrogen atom. acs.org |

| 4. Proton Transfer | Amide Nitrogen (N -H), Water molecules | A proton is transferred from the oxygen of the attacking water molecule to the amide nitrogen, often facilitated by a "water bridge". This step is crucial for making the amine a viable leaving group. researchgate.net |

| 5. C-N Bond Cleavage | Carbonyl C arbon - Amide N itrogen | The C-N bond elongates and eventually breaks, leading to the separation of acetic acid and a protonated dodecylamine molecule. researchgate.net |

| 6. Final Deprotonation | Oxygen of Acetic Acid, Water | The protonated carboxylic acid product transfers a proton to a surrounding water molecule to yield the neutral acetic acid. |

This detailed, step-by-step elucidation, made possible by AIMD, provides fundamental insights into the chemical behavior of this compound at the most fundamental electronic and atomic levels.

Supramolecular Chemistry and Interfacial Phenomena of N Dodecyl Acetamide

Micellization Behavior and Critical Micelle Concentration (CMC) Studies of N-DODECYL-ACETAMIDE Related Surfactants

The aggregation of surfactant molecules into supramolecular structures known as micelles is a hallmark of their behavior in solution. This process is initiated above a specific concentration, the critical micelle concentration (CMC), where an abrupt change in the physicochemical properties of the solution is observed. vidyasagar.ac.in The study of micellization provides fundamental insights into the intermolecular forces at play. jetir.org

The formation of micelles is governed by the "solvophobic effect." In polar solvents like water, the hydrophobic dodecyl tails of the this compound molecules are expelled from the bulk solvent, leading them to aggregate to minimize contact with water. This results in the formation of micelles where the hydrophobic chains form the core and the polar acetamide (B32628) groups form the outer corona, interacting with the surrounding water molecules. vidyasagar.ac.in While micelle formation is most commonly studied in water, it also occurs in other polar solvents with a high degree of hydrogen bonding, such as formamide, glycerol, and ethylene (B1197577) glycol. vidyasagar.ac.inresearchgate.net

Conversely, in non-polar (nonaqueous) solvents, "reverse" or "inverse" micelles can form. In this scenario, the polar acetamide head groups aggregate to form the core, minimizing their interaction with the non-polar solvent, while the hydrophobic dodecyl tails are oriented outwards into the solvent. The tendency to form reverse micelles generally decreases as the polarity of the non-polar solvent increases. vidyasagar.ac.in The study of metallosurfactant complexes in nonaqueous media like methanol (B129727) and formamide-alcohol mixtures demonstrates that micellar properties are significantly influenced by the nature of the solvent. researchgate.net

The process of micellization is a spontaneous phenomenon driven by favorable changes in the thermodynamic parameters of the system: Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m). These parameters can be calculated from the temperature dependence of the CMC. mdpi.com

The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process. It is often calculated using the equation: ΔG°m = RT ln(XCMC) where R is the molar gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction. mdpi.com

An enthalpy-entropy compensation phenomenon is often observed for micellar systems, indicating a linear relationship between ΔH°m and ΔS°m. jetir.org

Table 1: Thermodynamic Parameters of Micellization for Dodecyldimethylammonium Bromide (DDAB) in Water at Different Temperatures This table illustrates typical thermodynamic values for a surfactant with a C12 chain, providing a reference for the expected behavior of this compound systems.

| Temperature (K) | ΔG°m (kJ/mol) | ΔH°m (kJ/mol) | ΔS°m (J/mol·K) |

|---|---|---|---|

| 298 | -28.9 | -12.4 | 55.4 |

| 303 | -29.2 | -14.6 | 48.2 |

| 308 | -29.4 | -16.8 | 40.9 |

| 313 | -29.6 | -19.0 | 33.8 |

| 318 | -29.8 | -21.2 | 27.0 |

Data derived from conductometric studies on Dodecyldimethylammonium Bromide. jetir.org

The addition of co-solvents and other substances can significantly alter the micellization behavior of surfactants. Additives can act as either "structure makers" or "structure breakers" for the solvent, which in turn affects the hydrophobic interactions driving micelle formation.

Acetamide, when used as a co-solvent, has been shown to increase the CMC of surfactants like sodium dodecyl sulfate (B86663) (SDS). This effect suggests that acetamide acts as a micellar structure breaker. It lowers the dielectric constant of water and can disrupt the structured water molecules around the hydrophobic chains, thus reducing the hydrophobic effect and making micelle formation less favorable. researchgate.net Studies comparing acetamide and acrylamide (B121943) found acetamide to be a more effective micellar structure breaker.

Urea is another additive known to increase the CMC of surfactants. It is believed to disrupt the structure of water, which diminishes the hydrophobic effect and consequently hinders micellization. jetir.orgjocpr.com The effect of these additives on the cloud point (CP) of surfactant solutions has also been studied, with acetamide generally causing a decrease in the CP. jocpr.com

Table 2: Effect of Additives on the Critical Micelle Concentration (CMC) of Sodium Dodecyl Sulfate (SDS) This table shows the impact of acetamide as an additive on a well-studied C12 surfactant, illustrating the principles applicable to this compound.

| Additive | Additive Concentration | Temperature (°C) | CMC (mM) |

|---|---|---|---|

| None | - | 25 | 8.30 |

| Acetamide | 1.0 M | 25 | 9.12 |

| Acetamide | 2.0 M | 25 | 10.05 |

| Acetamide | 3.0 M | 25 | 11.10 |

Data adapted from studies on SDS in water-acetamide (B14286103) mixtures. researchgate.net

Thermodynamics of Micelle Formation in this compound Systems

Self-Assembly Mechanisms and Supramolecular Architectures Formed by this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. google.com For amphiphiles like this compound, this process can lead to a variety of supramolecular architectures beyond simple spherical micelles, including vesicles, nanorods, and helical structures. The final architecture is determined by factors such as the molecular geometry of the surfactant (often described by the molecular packing parameter), concentration, temperature, and the presence of other molecules. nih.gov

Derivatives of this compound, particularly those based on amino acids like glycine (B1666218), have been utilized as templates in the sol-gel template method (SGTM) to synthesize nanoporous materials. google.com For instance, 2-amino-N-dodecylacetamide has been shown to self-assemble, forming helical nanostructures that can template the formation of mesoporous ceramic precursors. google.com The self-assembly process involves the surfactant molecules forming a gelled mixture with a ceramic precursor, where hydrogen bonding and ionic interactions guide the formation of the ordered nanoscale structure. google.com After the removal of the organic template, a nanoporous inorganic material with a specific structure remains. google.com

Interfacial Tension Reduction and Surface Activity Characteristics

A key characteristic of surfactants is their ability to adsorb at interfaces (e.g., air-water or oil-water) and reduce the surface or interfacial tension. jsirjournal.com this compound's molecular structure, with its hydrophobic dodecyl tail and hydrophilic amide head, makes it an effective surface-active agent. cymitquimica.com

When dissolved in a solvent like water, the surfactant molecules preferentially migrate to the surface, orienting themselves with their hydrophobic tails directed away from the water and their hydrophilic heads remaining in the water. This accumulation at the surface disrupts the cohesive energy of the solvent at the interface, thereby lowering the surface tension. jsirjournal.com The efficiency of a surfactant in reducing surface tension is a measure of its surface activity. For a homologous series of surfactants, increasing the length of the hydrophobic chain generally increases the surface activity. jsirjournal.com The reduction in interfacial tension is crucial for the formation and stabilization of emulsions and foams. nih.gov

Colloidal Stability and Nanoemulsion Systems Stabilized by this compound Derivatives

Nanoemulsions are colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. Their kinetic stability against coalescence is provided by an emulsifying agent that forms a protective layer at the oil-water interface. Derivatives of this compound have proven effective in stabilizing such systems.

Hydrophobically modified hyaluronic acid (HA), created by grafting dodecyl groups onto the HA backbone via an amide bond, has been used to stabilize oil-in-water nanoemulsions without the need for additional surfactants. mdpi.com In this system, the dodecyl chains anchor into the oil droplets while the hydrophilic HA polymer chains extend into the aqueous phase, providing steric stabilization.

Adsorption Phenomena at Solid-Liquid and Liquid-Liquid Interfaces

This compound is an organic compound featuring a long, hydrophobic dodecyl tail and a hydrophilic acetamide functional group. cymitquimica.com This amphiphilic structure gives it surfactant properties, enabling it to adsorb at interfaces and reduce interfacial tension. cymitquimica.com

At liquid-liquid interfaces, such as an oil-water boundary, this compound molecules orient themselves to minimize the free energy of the system. The hydrophobic dodecyl chain preferentially resides in the non-polar oil phase, while the polar acetamide head group remains in the aqueous phase. This molecular arrangement disrupts the cohesive forces at the interface, leading to a reduction in interfacial tension. The change in Gibbs free energy for the adsorption of surfactant molecules from the bulk phase to an oil-water interface is negative, indicating that the process occurs spontaneously. scirp.org The efficiency of this process is driven by the hydrophobic effect, where the dodecyl tail is expelled from the water phase.

At solid-liquid interfaces, the adsorption of this compound is dictated by the nature of the solid surface and the liquid phase. uio.no Research on a closely related compound, 2-amino-N-dodecylacetamide (ADA), demonstrates its ability to adsorb onto the surface of N80 steel from a 15% hydrochloric acid solution. researchgate.net In this environment, the adsorption of ADA molecules inhibits corrosion by forming a protective layer on the metal surface. researchgate.netresearchgate.net The process is found to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the steel surface. researchgate.net The adsorption is influenced by the concentration of the compound and the temperature, with inhibition efficiency increasing with higher concentrations. researchgate.net This behavior is characteristic of a mixed-type inhibitor, affecting both anodic and cathodic corrosion reactions by blocking active sites on the surface. researchgate.net

The self-assembly capability of these molecules is a direct result of their interfacial activity. For instance, 2-amino-N-dodecylacetamide can self-assemble in aqueous solutions to form templates for the synthesis of one-dimensional helical nanoporous structures, highlighting the formation of organized aggregates driven by hydrophobic interactions. google.commolaid.com

Table 1: Adsorption Characteristics of 2-amino-N-dodecylacetamide (ADA) on N80 Steel

| Parameter | Finding | Reference |

|---|---|---|

| Adsorption Model | Adsorption on the N80 steel surface follows the Langmuir adsorption isotherm. | researchgate.net |

| Inhibition Type | Acts as a mixed-type corrosion inhibitor. | researchgate.net |

| Mechanism | Forms a protective film on the steel surface through adsorption, blocking active sites. | researchgate.netresearchgate.net |

| Concentration Effect | Inhibition efficiency increases with an increase in the concentration of the inhibitor. | researchgate.net |

| Surface Interaction | Adsorption involves both physisorption and chemisorption mechanisms. | researchgate.net |

Rheological Behavior of this compound Solutions and Formulations

Rheology is the study of the flow and deformation of matter. tainstruments.com The rheological properties of solutions and formulations, such as viscosity and viscoelasticity, are critical for their processing, stability, and application performance. evonik.comthermofisher.com Molecules like this compound, which possess both a long hydrophobic chain and a polar group, can significantly modify the rheology of formulations through self-assembly and intermolecular interactions. nih.govacs.org

While specific rheological data for simple solutions of this compound are not extensively documented, its impact is evident in more complex formulations like hydrogels. Physically cross-linked hydrogels can be formed from polymers that have this compound moieties as side chains. acs.org In these systems, the hydrophobic dodecyl chains from different polymer strands associate in an aqueous environment, acting as physical cross-links. researchgate.net This intermolecular association creates a three-dimensional network structure, which is responsible for a dramatic change in the material's rheological profile from a liquid-like state to a solid-like, elastic gel. nih.govresearchgate.net

The viscoelastic properties of such hydrogels are characterized by oscillatory rheology. In these measurements, the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response, are determined as a function of frequency or strain. thermofisher.com For these hydrogels, the storage modulus (G') is typically much greater than the loss modulus (G''), indicating that the material is predominantly elastic and behaves like a solid. researchgate.net This solid-like behavior is a direct consequence of the network formed by the hydrophobic association of the dodecyl groups. researchgate.net Formulations like these often exhibit non-Newtonian, shear-thinning behavior, where the viscosity decreases as the shear rate increases. scielo.brusda.gov

Table 2: Illustrative Rheological Properties of Formulations Containing Associative Dodecyl Chains

| Property | Low Concentration / No Association | High Concentration / Association | Reference |

|---|---|---|---|

| Physical State | Liquid | Solid-like Gel | researchgate.net |

| Storage Modulus (G') | Low (G' < G'') | High (G' > G'') | researchgate.net |

| Loss Modulus (G'') | High (G'' > G') | Low (G'' < G') | researchgate.net |

| Behavior | Viscous | Elastic / Viscoelastic | thermofisher.com |

| Underlying Structure | Dispersed polymer chains | Physically cross-linked network | nih.govacs.org |

Compound Index

Advanced Materials Science Applications of N Dodecyl Acetamide and Its Analogues

Role in Functionalized Nanomaterials Synthesis and Surface Modification

The amide functionality, particularly the acetamide (B32628) group, in conjunction with a long alkyl chain like dodecyl, plays a crucial role in the bottom-up synthesis and surface engineering of nanomaterials. This combination allows for the control of nanoparticle growth, stabilization, and functionalization, which are critical for their application in various advanced technologies.

Research has demonstrated the synthesis of acetamide-functionalized gold dendrimer-stabilized nanoparticles (DSNPs). In this process, the acetylation of amine-terminated poly(amidoamine) (PAMAM) dendrimers that are complexed with gold ions leads to the formation of highly stable and water-soluble gold nanoparticles. volza.com The acetamide groups on the surface are key to providing colloidal stability and a near-neutral surface potential, which is advantageous for biological applications. volza.com

An analogue of N-dodecyl-acetamide, specifically N-Dodecyl-2-(N-dodecylacetamido)acetamide, has been synthesized and used in the creation of lipid-peptoid nanocomposites. These compounds self-assemble into nanoparticles, and the size of these nanoparticles can be tuned by altering the length of the alkyl chains. For instance, a compound with two C12 chains (dodecyl) formed nanoparticles of approximately 260 nm, a size considered potentially suitable for nanomedical applications. vulcanchem.comgoogle.com

The amide bond is fundamental in functionalizing various carbon-based nanomaterials. The introduction of amino groups onto these nanomaterials opens pathways for further modification, such as through amide coupling. google.com This functionalization enhances the dispersibility, solubility, and processability of nanomaterials like carbon nanotubes and graphene, which is a significant step in overcoming their tendency to aggregate and enabling their integration into functional systems. google.com

The table below summarizes findings on the use of this compound analogues in nanomaterial synthesis.

| Nanomaterial System | This compound Analogue/Functional Group | Key Finding |

| Gold Dendrimer-Stabilized Nanoparticles (DSNPs) | Acetamide-functionalized PAMAM dendrimers | Acetylation leads to the formation of stable, water-soluble gold nanoparticles with a near-neutral surface potential. volza.com |

| Lipid-Peptoid Nanocomposites | N-Dodecyl-2-(N-dodecylacetamido)acetamide | This lipid-peptoid self-assembles into nanoparticles (~260 nm), demonstrating the role of dodecyl and acetamide groups in nanoparticle formation. vulcanchem.comgoogle.com |

| Carbon-Based Nanomaterials | Amide coupling to amino-functionalized nanomaterials | Amide functionalization is a key strategy to improve the dispersion and processability of carbon nanomaterials. google.com |

Development of Specialized Surfactant Systems for Advanced Materials Processing

This compound is recognized for its surfactant properties, which stem from its molecular structure comprising a long hydrophobic dodecyl tail and a hydrophilic acetamide head. ontosight.ai This amphiphilicity allows it to reduce surface tension and stabilize emulsions, making it and its analogues useful in the formulation of specialized systems for advanced materials processing. ontosight.aicymitquimica.com

An important analogue, 2-amino-N-dodecylacetamide, is a glycine-derived surfactant that has been applied in the synthesis of nano-sized structures. google.com Its surfactant-like behavior, with a critical micelle concentration (CMC) of approximately 1 mM in aqueous solutions, is exploited in emulsification processes. vulcanchem.com The synthesis of such glycine-derived surfactants is crucial for creating templates for nanostructures, although traditional methods can be costly. google.com A more efficient, microwave-assisted synthesis protocol has been developed for 2-amino-N-dodecylacetamide, achieving yields over 85%. vulcanchem.com

The utility of this compound as a foam stabilizer in detergent compositions has also been noted, highlighting its role in maintaining foam in the presence of grease, which is important for emulsification processes. google.com This demonstrates its effectiveness in complex formulations relevant to various industrial cleaning and processing applications. google.com

The table below summarizes the properties and synthesis of this compound analogues as specialized surfactants.

| Compound | Key Property/Application | Synthesis/CMC Data |

| This compound | Surfactant, foam stabilizer | Stabilizes emulsions and foams in detergent formulations. ontosight.aigoogle.com |

| 2-Amino-N-dodecylacetamide | Glycine-derived surfactant for nanostructure synthesis | Critical Micelle Concentration (CMC) of ~1 mM. Microwave-assisted synthesis yields >85%. vulcanchem.comgoogle.com |

Applications in Lubrication and Friction Reduction Research

The long alkyl chain of this compound and its derivatives makes them candidates for lubricant additives, where they can form protective films on surfaces to reduce wear and friction. Research in this area has led to the development of novel additives for lubricating oils.

Patents have described N-alkylaminoacetamide compounds as effective antiwear and friction-modifying additives for lubricating oils. google.com These compounds can be mono- or di-substituted on the amide nitrogen with alkyl groups such as n-octyl, t-octyl, or dodecyl. google.com When added to a base oil, they have been shown to be excellent additives for reducing wear. google.com

Another class of related compounds investigated for their lubrication properties are N-monosubstituted dithiophosphate (B1263838) acetamides. These have been identified as high-pressure lubricant additives that exhibit desirable properties such as thermal stability and non-corrosiveness to metals. google.com The alkyl substituent on the amide can be, for example, n-dodecyl. google.com These findings indicate that the acetamide structure, when appropriately functionalized, can significantly enhance the performance of lubricants under demanding conditions.

The table below highlights research findings on this compound analogues in lubrication.

| Additive Class | Specific Compound Example | Key Application/Benefit |

| N-Alkylaminoacetamide Compounds | N-dodecyl substituted aminoacetamide | Excellent antiwear and friction modifying additives for lubricating oils. google.com |

| N-Monosubstituted Dithiophosphate Acetamides | N-dodecyl dithiophosphate acetamide | High-pressure lubricant additive with thermostability and non-corrosive properties. google.com |

This compound in the Design of Functional Coatings

The unique properties of this compound and its analogues are being explored in the design of functional coatings for applications ranging from biomedical sensors to surface decontamination. The ability to incorporate this molecule into polymer matrices or onto surfaces allows for the creation of coatings with specific, tailored functionalities.

In one innovative application, an analogue, 4-(this compound) umbelliferone, was synthesized for use in a single-step enzyme immunoassay capillary sensor. researchgate.netrsc.org This compound forms part of a lipophilic, fluorescent substrate that is immobilized in a hydrophobic coating at the sensor's capillary interface. This functional multilayer coating enables the selective detection of protein markers, demonstrating the role of the this compound moiety in creating a specialized sensing surface. researchgate.net

Furthermore, research into "smart" polymeric coatings for surface decontamination has involved the use of acetamide functional groups. researchgate.net These strippable coatings can be applied to surfaces contaminated with hazardous materials. The polymeric matrix is functionalized with groups like acetamide that can interact with and trap contaminants. The entire coating can then be peeled off, removing the entrapped hazardous material. researchgate.net While not specifically this compound, this demonstrates the utility of the acetamide group in creating active functional coatings.

The table below presents applications of this compound and its analogues in functional coatings.

| Application | This compound Analogue/Functional Group | Role in the Coating |

| Immunoassay Capillary Sensor | 4-(this compound) umbelliferone | Component of a lipophilic fluorescent substrate immobilized in a hydrophobic multilayer coating for protein detection. researchgate.netrsc.org |

| Smart Decontamination Coatings | Acetamide functional groups | Covalently incorporated into polymer films to act as a reactive site for entrapping contaminants. researchgate.net |

Biochemical and Mechanistic Interaction Studies Involving N Dodecyl Acetamide Derivatives

Enzyme Inhibition Mechanism Investigations of N-DODECYL-ACETAMIDE Derivatives

Derivatives of this compound have been identified as potent inhibitors of various enzymes, with research delving into their specific mechanisms of action.

One area of significant findings is the inhibition of human microsomal epoxide hydrolase (mEH). A series of 2-alkylthio acetamide (B32628) inhibitors, which feature an amide connected to an alkyl side chain, were developed and showed high potency. escholarship.org Docking calculations with an mEH homology model suggest that the amide group and the associated alkyl chain are key pharmacophore units for binding and inhibition. escholarship.org The potency of these inhibitors, with some reaching low nanomolar IC50 values, is approximately two orders of magnitude greater than previously known amide-based mEH inhibitors. escholarship.org

In other studies, acetamide derivatives have been investigated as inhibitors for different enzyme classes. For instance, new coumaryl-thiazole derivatives featuring an acetamide linker were synthesized and tested as acetylcholinesterase (AChE) inhibitors. researchgate.net One of the most effective compounds, 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, exhibited an IC50 value of 43 nM. researchgate.net Kinetic analysis of a related inhibitor from a different series revealed a mixed-type inhibition mechanism against AChE, indicating that it binds to both the active site and an allosteric site on the enzyme. researchgate.net

Furthermore, the investigation of fexofenadine (B15129) amide derivatives, including an N-dodecyl variant, against tyrosinase showed that the hydrophobic chain is critical for inhibition. tandfonline.com The interactions often involve the hydrophobic chain establishing key contacts within the enzyme's active site, such as with Val283 residues, which is essential for modulating the enzyme's activity. tandfonline.com

Table 1: Enzyme Inhibition by Acetamide Derivatives

| Derivative Class | Target Enzyme | Key Findings | IC50 Values | Reference |

|---|---|---|---|---|

| 2-Alkylthio Acetamides | Microsomal Epoxide Hydrolase (mEH) | Amide and alkyl chain are key pharmacophore units. | Low nanomolar range (e.g., 0.94–11 nM) | escholarship.org |

| Coumaryl-Thiazole Acetamides | Acetylcholinesterase (AChE) | Acetamide acts as a linker; high inhibitory potential. | Down to 2.37 nM for some derivatives. | researchgate.net |

Molecular Interactions with Biomacromolecular Targets (e.g., proteins, enzymes, nucleic acids)

The molecular structure of this compound, characterized by a long hydrophobic dodecyl chain and a polar acetamide group, facilitates a range of interactions with biomacromolecules. ontosight.ai

Proteins and Enzymes: The interactions between acetamide derivatives and proteins are often highly specific. In the fatty acid synthase (FAS) system, the acetamide portion of a probe was shown to covalently attach to a cysteine residue (Cys92) in the active site of E. coli malonyl-CoA:ACP transacylase (FabD). pnas.org The pantetheine (B1680023) arm of the probe, extending from the acyl-carrier protein (AcpP), engages in significant hydrophobic interactions within a groove at the interface of the enzyme's two subdomains. pnas.org Specific residues, including Asn160, Asn162, and Gln166, form hydrogen bonds with the probe's functional groups. pnas.org

In the case of procaspase-8, a covalent inhibitor (63-R) containing an acetamide-related functional group was found to bind to the inactive zymogen form of the enzyme. nih.gov This interaction induces large conformational changes in the active-site loops, which are critical for the enzyme's activation process, thereby preventing its maturation and function. nih.gov

Nucleic Acids: N,N-dimethyl-acetamide, a related solvent, is used in hybridization compositions for nucleic acids. google.com It can be included in hybridization assays with nucleic acid probes to facilitate the interaction between the probe and the target sequence, which can be either single-stranded or double-stranded DNA within a biological sample. google.com

Ligand Binding Site Analysis and Interaction Mapping

Detailed analysis of ligand binding sites reveals the precise nature of the interactions between this compound derivatives and their macromolecular targets.

Computational docking studies are a key tool in this analysis. For inhibitors of microsomal epoxide hydrolase (mEH), docking calculations helped rationalize the high potency of 2-alkylthio acetamides. escholarship.org These models indicated that an amide connected to an alkyl side chain and a benzyl-thio function as crucial pharmacophore units for fitting into the enzyme's binding pocket. escholarship.org

In studies of orexin (B13118510) receptors, X-ray crystallography and computational analysis have been used to map the binding modes of various ligands. acs.org While not involving this compound directly, these studies exemplify the techniques used. They show how amide linkers in ligands can form direct hydrogen bonds with specific residues like N6.55 and water-mediated hydrogen bonds with residues such as H7.39 within the receptor's binding pocket. acs.org Water molecules often play a critical role in mediating these interactions. acs.org

For procaspase-8 inhibitors, a combination of X-ray crystallography and molecular modeling elucidated the key interactions required for inhibition. nih.gov The binding of the inhibitor was shown to be accommodated by significant conformational changes in the active-site loops, highlighting how small molecules can target inactive protein states by exploiting the flexibility of the binding site. nih.gov

Table 2: Examples of Molecular Interactions and Binding Site Details

| Target | Interacting Moiety | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| E. coli FabD (FAS) | Acetamide portion of probe | Cys92, Asn160, Asn162, Gln166 | Covalent bond, Hydrophobic interactions, Hydrogen bonds | pnas.org |

| Procaspase-8 | Covalent inhibitor | Active-site loops | Covalent bond, Induces conformational change | nih.gov |

| Microsomal Epoxide Hydrolase (mEH) | 2-Alkylthio acetamide | Not specified | Pharmacophore fitting | escholarship.org |

Development of Bio-interfacial Probes and Molecular Tools Incorporating this compound Structures (e.g., Membrane-Specific Spin Traps)

The unique amphiphilic properties of this compound derivatives make them ideal for the design of molecular tools that target biological interfaces, such as cell membranes.

A notable example is the development of the membrane-specific nitrone spin trap, 5-dodecylcarbamoyl-5-N-dodecylacetamide-1-pyroline-N-oxide (diC12PO) . rsc.orgrsc.org This molecule was specifically designed to detect and scavenge reactive oxygen species (ROS) at their source within membranous organelles. rsc.orgresearchgate.net The two dodecyl chains, including one from the this compound moiety, act as hydrophobic anchors, allowing the nitrone headgroup to be selectively targeted to and embedded within lipid bilayers. rsc.orgresearchgate.net

Electron paramagnetic resonance (EPR) imaging has confirmed that diC12PO effectively targets the nitrone moiety to liposomes composed of phosphatidylcholine. rsc.orgresearchgate.net This demonstrates its utility as a probe for studying radical species in membrane environments.

Furthermore, the diC12PO structure has been exploited in a bioorthogonal imaging approach to visualize its localization in living cells. rsc.org By using a "click" chemistry reaction known as strain-promoted alkyne-nitrone cycloaddition (SPANC), fluorophores can be attached to the diC12PO molecule after it has integrated into cellular membranes. rsc.orgresearchgate.net Confocal microscopy of bovine aortic endothelial cells treated with diC12PO and a fluorescently tagged alkyne (DBCO-Rhod) showed clear localization of the resulting fluorescence with intracellular membranes. rsc.orgresearchgate.net These findings confirm that targeting nitrone spin traps to specific cellular compartments is a viable strategy and that the this compound structure is a key component for achieving membrane specificity. rsc.org

Physico-Chemical Interactions with Biological Membranes and Lipid Bilayers

The interaction of this compound and its derivatives with biological membranes is governed by fundamental physico-chemical principles related to its amphiphilic nature. The molecule consists of a long, nonpolar dodecyl hydrocarbon tail and a polar acetamide headgroup. ontosight.ai This structure is analogous to the lipids that form the membrane itself. researchgate.net

When introduced into an aqueous environment containing lipid bilayers, the hydrophobic dodecyl tail preferentially partitions into the nonpolar, acyl chain core of the membrane. researchgate.net This interaction is driven by the hydrophobic effect, which minimizes the unfavorable contact between the nonpolar alkyl chain and water. Simultaneously, the polar acetamide headgroup can remain oriented towards the aqueous phase or the polar headgroup region of the lipid bilayer, potentially forming hydrogen bonds.

The incorporation of molecules like this compound derivatives into a membrane can alter its properties, such as fluidity, stability, and permeability. researchgate.netnih.gov The degree of this perturbation depends on the concentration of the inserted molecule and the specific composition of the lipid bilayer. researchgate.net

The membrane-anchoring ability of the this compound structure is explicitly demonstrated by the diC12PO spin trap. rsc.org Its two long alkyl chains ensure stable insertion and positioning within the lipid bilayer, making it an effective tool for studying membrane-associated phenomena. rsc.orgresearchgate.net The interaction is strong enough to localize the probe within the membrane, allowing it to report on radical events occurring specifically in that microenvironment. rsc.org

Future Directions and Emerging Research Areas for N Dodecyl Acetamide

Novel Synthetic Approaches and Catalyst Development

The evolution of synthetic chemistry towards greener and more efficient processes has a direct impact on the production of N-dodecyl-acetamide and its analogues. Research is moving beyond traditional methods to embrace novel catalytic systems and energy sources that offer higher yields, reduced waste, and milder reaction conditions.

A significant trend is the development of cost-effective and environmentally benign catalysts. For instance, calcium chloride (CaCl2) has been identified as an efficient and inexpensive catalyst for acetamide (B32628) synthesis under solvent-free conditions, providing a safe alternative to existing methods. Another approach involves the use of nanomaterials as catalysts, such as nano-graphene oxide, which has been successfully used in the one-pot, three-component synthesis of acetamide derivatives under solvent-free conditions, offering high yields and easy catalyst recovery. ajgreenchem.com

Furthermore, modern energy sources are being employed to accelerate reaction times and improve efficiency. Microwave-assisted synthesis represents a notable advancement, with protocols being developed for the rapid, four-step synthesis of derivatives like 2-amino-N-dodecylacetamide. vulcanchem.comgoogle.com These methods significantly reduce reaction times from hours to minutes. researchgate.net In the broader context of amide synthesis, bimetallic catalyst systems, such as rhodium-cobalt complexes, are being explored for related reactions, indicating a potential future direction for catalytic this compound production. google.com

The table below summarizes some novel catalytic approaches relevant to acetamide synthesis.

| Catalyst System | Synthetic Method | Key Advantages | Relevant Derivative/Process |

| Calcium Chloride (CaCl2) | Solvent-free stirring at room temperature | Cost-effective, environmentally friendly, high yield | General acetamide synthesis |

| Nano-graphene oxide | One-pot, three-component reaction; solvent-free | Heterogeneous, reusable catalyst, high yields, short reaction times | 1-amidoalkyl-2-naphthols ajgreenchem.com |

| Microwave Irradiation | Four-step protocol | Significant reduction in reaction time, high efficiency | 2-amino-N-dodecylacetamide vulcanchem.comgoogle.com |

| Symmetric trichloro triazine adducts | Microwave-assisted reaction | Green Vilsmeier-Haack reagents, rapid reaction | Indole acetylation researchgate.net |

| Enzymatic Catalysis | Polycondensation reactions | Use of renewable biocatalysts, sustainable solvents | Biobased polyesters embrapa.br |

Future research will likely focus on combining these strategies, such as using biocatalysts or nano-catalysts in continuous flow reactors, to create highly efficient, scalable, and sustainable manufacturing processes for this compound and its derivatives.

Advanced Computational Models for Complex this compound Systems

The amphiphilic nature of this compound drives complex self-assembly and interfacial behaviors that are crucial for its applications. Advanced computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding these phenomena at the molecular level.

MD simulations allow researchers to construct detailed models of systems containing this compound or structurally similar molecules, providing insights that are often difficult to obtain through experimental means alone. nih.gov These simulations can predict how molecules aggregate in solution, form micelles, or adsorb at interfaces. For example, simulations of n-dodecyl phosphate (B84403), an analogous amphiphile, have been used to describe the properties of bilayers and micelles, yielding data on hydrogen bonding, diffusion of amphiphiles, and order parameters that agree well with experimental results. nih.gov Similarly, MD studies on other long-chain amides, such as N,N,N′,N′-tetraoctyl diglycolamide (TODGA), are used to investigate aggregation behavior and the formation of complex structures in solution. acs.org

These computational approaches are critical for rational design. By simulating how changes in molecular structure affect macroscopic properties, scientists can pre-screen potential candidates for specific applications. For instance, MD simulations using force fields like CHARMM-36 can model the self-assembly of various surfactants with dodecyl chains to understand how the headgroup influences micellar properties. mdpi.com The combination of quantum mechanics (QM) and molecular mechanics (MM) in hybrid QM/MM algorithms allows for the study of chemical reactions and bond-breaking/formation processes within these complex systems. nih.gov

The table below highlights key computational methods and their applications in studying systems analogous to this compound.

| Computational Method | Force Field / Theory Level | System Studied | Key Insights |

| Molecular Dynamics (MD) | GROMOS96 | n-dodecyl phosphate aggregates | Bilayer/micelle stability, hydrogen bonding, diffusion coefficients nih.gov |

| Molecular Dynamics (MD) | CHARMM-36 | Dodecyl-chain surfactants | Self-assembly kinetics, micelle structure, influence of headgroup mdpi.com |

| Molecular Dynamics (MD) | Not Specified | N,N,N′,N′-tetraoctyl diglycolamide (TODGA) | Ligand aggregation, effect of diluents and polar species acs.org |

| Density Functional Theory (DFT) & MD | COMPASS | N-dimethyl-N′-dodecyl-1,3-propanediamine | Adsorption on surfaces, selectivity, role of electrostatic interactions nih.gov |

Future research will likely involve the development of more accurate force fields and the use of machine learning to analyze large datasets from simulations. These advancements will enable more precise predictions of the behavior of this compound in multicomponent systems, accelerating the design of new materials and formulations.

Exploration of this compound in Emerging Materials Science Fields

The unique combination of a hydrophobic dodecyl tail and a hydrophilic amide headgroup makes this compound and its derivatives attractive building blocks for advanced materials. Researchers are actively exploring their use in several emerging fields, primarily leveraging their ability to self-assemble and modify surface properties.

One of the most promising areas is the development of "smart" hydrogels. Poly(N-vinylacetamide)s sparsely functionalized with N-dodecyl chains have been shown to form reversible, biocompatible hydrogels upon immersion in water. acs.org The hydrophobic interactions between the dodecyl chains act as physical cross-links, creating a 3D polymer network capable of holding large amounts of water. acs.orgrsc.org These hydrogels have potential applications in tissue engineering and controlled-release systems.

Another key area is in the creation of advanced coatings and nanomaterials. The amphiphilic character of N-dodecylacrylamide, a close derivative, is utilized to create surfactant polymers and biomedical coatings. polysciences.com These coatings can exhibit antifouling properties, where the hydrophobic interactions minimize the adsorption of proteins and other biomolecules. polysciences.com Furthermore, these molecules can be incorporated into nanoparticles and other nanostructures, acting as stabilizers or functional components. polysciences.com The potential for derivatives like 2-chloro-N-dodecylacetamide to form liquid crystals is also an area of exploratory research. smolecule.com

The table below outlines emerging applications of this compound and its derivatives in materials science.

| Application Area | Material Type | Role of this compound Moiety | Key Properties |

| Biomedical Materials | Reversible Hydrogels | Physical cross-linker via hydrophobic interactions | Biocompatibility, water retention acs.org |

| Advanced Coatings | Antifouling Surfaces | Hydrophobic surface modification | Minimizes protein adsorption polysciences.com |

| Polymer Science | Surfactant Polymers | Hydrophobically modified component | Rheology control, surface activity polysciences.com |

| Nanotechnology | Nanoparticles | Stabilizer, functional component | Self-assembly, compatibility with hydrophobic environments polysciences.com |

| Liquid Crystals | Not Yet Developed | Potential mesogen | Self-assembly into ordered phases smolecule.com |

Future work in this area will focus on fine-tuning the molecular architecture of this compound-based polymers to achieve precise control over the mechanical, thermal, and responsive properties of the resulting materials.

Interdisciplinary Research Integrating this compound Chemistry

The versatile properties of this compound are driving its integration into various interdisciplinary research fields, bridging chemistry with pharmacology, microbiology, and agricultural science. These collaborations are essential for translating the fundamental properties of the molecule into practical applications.

In pharmaceutical sciences , this compound and its derivatives are being investigated as critical components in advanced drug delivery systems. They are recognized as effective penetration enhancers for transdermal drug delivery, capable of fluidizing skin lipids to facilitate the passage of therapeutic agents through the stratum corneum. scispace.comindexcopernicus.com A significant area of research is their use in mucus-permeating systems. Thiolated derivatives, such as N-dodecyl-4-mercaptobutylamide, have been synthesized and incorporated into self-emulsifying drug delivery systems (SEDDS) to help them overcome the mucus barrier, which is a major obstacle for drug absorption in the gastrointestinal tract. cd-bioparticles.netnih.govresearchgate.net

In microbiology and public health , derivatives of this compound are being developed as novel antimicrobial agents. For example, a disinfectant containing N-dodecyl-2-(piridin-1-ium)acetamide chloride, a quaternary ammonium (B1175870) compound, has been formulated and tested for its efficacy in disinfecting poultry houses. frontiersin.org This research combines synthetic chemistry with microbiology to address challenges in agricultural hygiene. frontiersin.org Other quaternary ammonium derivatives of 2-amino-N-dodecylacetamide have also demonstrated broad-spectrum antimicrobial activity. vulcanchem.com

In agricultural chemistry , there is potential for this compound derivatives to be used in formulations for pest control or as plant growth regulators, leveraging their surfactant properties to improve the efficacy and delivery of active ingredients. smolecule.com

The table below summarizes key interdisciplinary research areas involving this compound chemistry.

| Research Field | Specific Application | This compound Derivative | Role of the Compound |

| Pharmaceutical Science | Transdermal Drug Delivery | N-butyl-N-dodecyl acetamide | Penetration enhancer scispace.com |